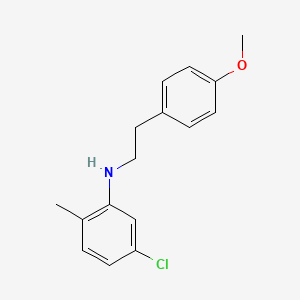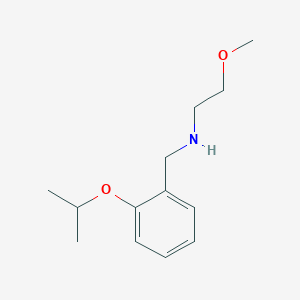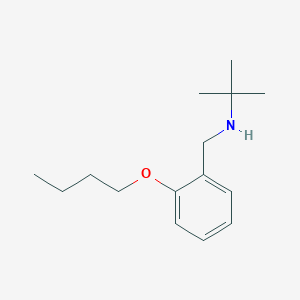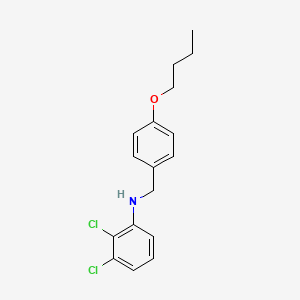
5-Chloro-N-(4-methoxyphenethyl)-2-methylaniline
Descripción general
Descripción
5-Chloro-N-(4-methoxyphenethyl)-2-methylaniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a chloro group at the 5th position, a methoxyphenethyl group attached to the nitrogen atom, and a methyl group at the 2nd position of the aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(4-methoxyphenethyl)-2-methylaniline typically involves the following steps:
Nitration: The starting material, 2-methylaniline, undergoes nitration to introduce a nitro group at the 5th position.
Reduction: The nitro group is then reduced to an amino group, resulting in 5-amino-2-methylaniline.
Chlorination: The amino group is converted to a chloro group through a chlorination reaction.
Alkylation: The final step involves the alkylation of the nitrogen atom with 4-methoxyphenethyl bromide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-N-(4-methoxyphenethyl)-2-methylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to an amino group or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
5-Chloro-N-(4-methoxyphenethyl)-2-methylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-N-(4-methoxyphenethyl)-2-methylaniline involves its interaction with specific molecular targets and pathways. The chloro and methoxyphenethyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-N-(4-methoxyphenethyl)-2-methylaniline: This compound is unique due to its specific substitution pattern and functional groups.
5-Chloro-N-(4-methoxyphenethyl)-2-methylbenzamide: Similar structure but with a benzamide group instead of an aniline group.
5-Chloro-N-(4-methoxyphenethyl)-2-methylpyridine: Similar structure but with a pyridine ring instead of an aniline ring.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, methoxyphenethyl, and methyl groups makes it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c1-12-3-6-14(17)11-16(12)18-10-9-13-4-7-15(19-2)8-5-13/h3-8,11,18H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPHLVABYYLIQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NCCC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2-Isopropylphenoxy)ethyl]-1-naphthalenamine](/img/structure/B1385411.png)
![N-[2-(2,4-Dichlorophenoxy)ethyl]-2-fluoroaniline](/img/structure/B1385412.png)

![N-[2-(4-Chloro-3-methylphenoxy)ethyl]-4-methylaniline](/img/structure/B1385414.png)

![N-[2-(4-Chlorophenoxy)ethyl]-3-methylaniline](/img/structure/B1385418.png)
![N-[2-(3,4-Dimethylphenoxy)ethyl]-2,3-dimethylaniline](/img/structure/B1385419.png)
![N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2,3-dimethylaniline](/img/structure/B1385420.png)
![N-[3-(2-Ethoxyethoxy)benzyl]-2-propanamine](/img/structure/B1385421.png)
![N-{2-[4-(Tert-pentyl)phenoxy]ethyl}-1-butanamine](/img/structure/B1385422.png)
![N-[2-(Isopentyloxy)benzyl]-3-methylaniline](/img/structure/B1385424.png)
![N-[2-(2-Ethoxyethoxy)benzyl]-3-methylaniline](/img/structure/B1385425.png)
![N-[3-(2-Ethoxyethoxy)benzyl]-1-butanamine](/img/structure/B1385428.png)

